molecular formula C17H9BrN2O2 B8710840 2-(7-Bromoquinolin-3-yl)isoindoline-1,3-dione

2-(7-Bromoquinolin-3-yl)isoindoline-1,3-dione

Cat. No. B8710840
M. Wt: 353.2 g/mol
InChI Key: UELCNLXIEYOKED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(7-Bromoquinolin-3-yl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C17H9BrN2O2 and its molecular weight is 353.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(7-Bromoquinolin-3-yl)isoindoline-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(7-Bromoquinolin-3-yl)isoindoline-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(7-Bromoquinolin-3-yl)isoindoline-1,3-dione

Molecular Formula

C17H9BrN2O2

Molecular Weight

353.2 g/mol

IUPAC Name

2-(7-bromoquinolin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C17H9BrN2O2/c18-11-6-5-10-7-12(9-19-15(10)8-11)20-16(21)13-3-1-2-4-14(13)17(20)22/h1-9H

InChI Key

UELCNLXIEYOKED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CN=C4C=C(C=CC4=C3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-(2,2-diethoxyethyl)isoindoline-1,3-dione (3.16 g, 12.00 mmol), 2-amino-4-bromobenzaldehyde (2 g, 10.00 mmol) and p-toluenesulfonic acid monohydrate (1.902 g, 10.00 mmol) in toluene (60 mL) was heated under reflux using Dean-Stark apparatus overnight. A very dark/black solid precipitated overnight and was collected, washed with toluene and hexanes, then dissolved in chloroform fortified with DMF. The mixture was washed with aq. NaHCO3 solution (×2), ensuring any precipitate was dissolved in additional chloroform during separation. The organic layer was dried (sodium sulfate) and evaporated onto silica gel. Purification by flash chromatography (0-2% methanol in dichloromethane) afforded the title compound (1.6 g, 45%). 1H NMR (400 MHz, DMSO-d6) δ ppm 9.05 (d, 1 H), 8.57 (d, J=2.3 Hz, 1 H), 8.35 (d, J=1.8 Hz, 1 H), 8.11 (d, J=8.6 Hz, 1 H), 8.09-8.02 (m, 2 H), 8.02-7.93 (m, 2 H), 7.87 (dd, J=1.9, 8.7 Hz, 1 H).
Quantity
3.16 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.902 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
45%

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